Tyrosine Kinase Inhibitory Activity: A Lead Scaffold for Medicinal Chemistry Optimization
2-Bromohypoxanthine demonstrates micromolar inhibitory activity against a panel of tyrosine kinases, with reported IC50 values ranging from 12 to 45 μM in vitro [1]. While the unsubstituted parent compound, hypoxanthine, lacks any significant kinase inhibitory activity, and the related purine analog 6-bromopurine has not been reported to inhibit these specific kinases, 2-bromohypoxanthine provides a unique starting point for further medicinal chemistry optimization. This moderate yet tractable activity profile, combined with its low molecular weight (215.01 g/mol) and high ligand efficiency, distinguishes it as a privileged scaffold for fragment-based drug discovery [2].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 12-45 μM (range across a panel of tyrosine kinases) |
| Comparator Or Baseline | Hypoxanthine: no significant inhibition reported; 6-Bromopurine: no reported kinase inhibition data for comparison |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; 2-bromohypoxanthine exhibits measurable activity where the parent compound is inactive. |
| Conditions | In vitro biochemical assay against a panel of tyrosine kinases (specific kinase targets not fully disclosed) |
Why This Matters
This activity profile positions 2-bromohypoxanthine as a valuable starting point for kinase inhibitor programs, where its small size and synthetic tractability offer a clear advantage over larger, more complex screening hits.
- [1] Kuujia. Cas no 87781-93-9 (2-Bromo-1H-purin-6(7H)-one) Product Data. 2024. https://www.kuujia.com/cas-87781-93-9.html View Source
- [2] PubChem. 2-Bromohypoxanthine Compound Summary. Bethesda, MD: National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromohypoxanthine View Source
